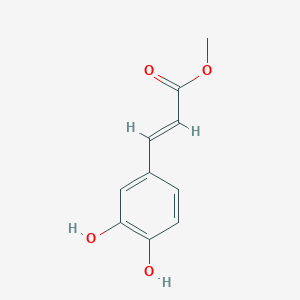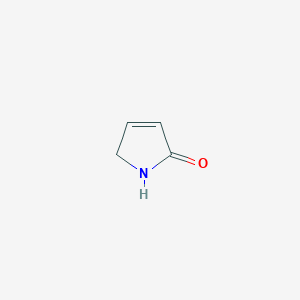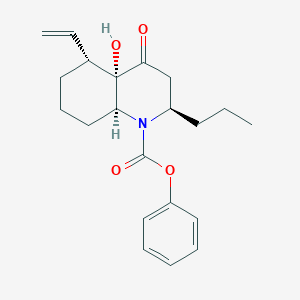
Methyl caffeate
Overview
Description
Methyl caffeate is an ester of caffeic acid, a naturally occurring phenolic compound. It is known for its α-glucosidase inhibitory activity and is found in the fruit of Solanum torvum . This compound has garnered attention due to its potential health benefits, including antidiabetic and neuroprotective effects .
Mechanism of Action
Methyl caffeate, also known as methyl 3-(3,4-dihydroxyphenyl)acrylate, is a naturally occurring phenolic compound. It is an ester of caffeic acid and has been found to exhibit various biological activities .
Target of Action
This compound primarily targets α-glucosidase , an enzyme involved in the breakdown of complex carbohydrates . It also targets senescence-associated secretory phenotype (SASP) factors such as IL-1α, IL-1β, IL-6, IL-8, GM-CSF, CXCL1, MCP-2, and MMP-3 .
Mode of Action
This compound inhibits the action of α-glucosidase, thereby slowing down the breakdown of complex carbohydrates and potentially managing blood glucose levels . It also down-regulates SASP factors, which are associated with chronic low-grade inflammation linked to age-related degenerative disorders .
Biochemical Pathways
This compound affects the shikimic acid pathway in plants, where phenylalanine is deaminated to cinnamic acid and then transformed into caffeic acid and its derivatives . It also influences the NF-κB pathway , reducing the expression of IκBζ and NF-κB p65, which are involved in the regulation of immune response to infection .
Pharmacokinetics
It is known that caffeic acid, from which this compound is derived, is metabolized mainly in the intestinal mucosa through phase ii enzymes, undergoing conjugation and methylation processes .
Result of Action
This compound shows an antidiabetic effect in streptozotocin-induced diabetic rats, likely due to its α-glucosidase inhibitory activity . It also inhibits the production of SASP, thereby potentially alleviating chronic low-grade inflammation linked to age-related degenerative disorders .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, a study found that a nanoparticle loaded with this compound showed excellent antibacterial properties and sustained-release characteristics, suggesting that its efficacy can be enhanced in certain environments .
Biochemical Analysis
Biochemical Properties
Methyl caffeate interacts with various enzymes and proteins in biochemical reactions. It has been found to exhibit α-glucosidase inhibitory activity , which plays a crucial role in the breakdown of carbohydrates and absorption of sugars in the human body. This suggests that this compound could potentially be used in the management of diabetes .
Cellular Effects
This compound has shown to have significant effects on various types of cells and cellular processes. For instance, it has demonstrated anti-proliferative activity against cervical cancer cells, as well as anti-cancer activity against lung and white blood cells . It also shows an antidiabetic effect in streptozotocin-induced diabetic rats .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. For instance, it inhibits the enzyme α-glucosidase, which is involved in the breakdown of carbohydrates . This inhibition could potentially slow down the absorption of glucose in the body, thereby helping to manage blood sugar levels .
Temporal Effects in Laboratory Settings
It has been observed that this compound exhibits significant neuroprotective properties against hydrogen peroxide-induced cell damage, suggesting its potential stability and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, it has shown an antidiabetic effect in streptozotocin-induced diabetic rats
Metabolic Pathways
This compound is involved in various metabolic pathways. It is first synthesized in plants through the shikimic acid pathway, where phenylalanine is deaminated to cinnamic acid and then transformed into caffeic acid and its derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl caffeate can be synthesized through the esterification of caffeic acid with methanol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions . The reaction proceeds as follows: [ \text{Caffeic acid} + \text{Methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} ]
Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Methyl caffeate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.
Major Products Formed:
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted this compound derivatives.
Scientific Research Applications
Methyl caffeate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other phenolic compounds and derivatives.
Biology: Studied for its antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential neuroprotective and antidiabetic effects.
Industry: Utilized in the development of novel pharmaceuticals and nutraceuticals.
Comparison with Similar Compounds
Methyl caffeate is compared with other similar compounds, such as:
Caffeic Acid: The parent compound, which also exhibits antioxidant and anti-inflammatory properties.
Ethyl Caffeate: Another ester of caffeic acid with similar biological activities.
Caffeic Acid Phenethyl Ester (CAPE): Known for its potent antioxidant and anti-inflammatory effects.
Uniqueness: this compound stands out due to its specific α-glucosidase inhibitory activity, making it particularly valuable in antidiabetic research .
Properties
IUPAC Name |
methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-14-10(13)5-3-7-2-4-8(11)9(12)6-7/h2-6,11-12H,1H3/b5-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCNYGKNIVPVPPX-HWKANZROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC(=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC(=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401030290 | |
| Record name | Methyl caffeate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401030290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3843-74-1 | |
| Record name | Caffeic acid methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003843741 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl caffeate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401030290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl Caffeate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CAFFEIC ACID METHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N79173B9HF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does methyl caffeate exert its insulin secretion-enhancing effect?
A1: [] this compound has been shown to enhance glucose-stimulated insulin secretion (GSIS) in INS-1 rat pancreatic β-cells. This effect is thought to be mediated through the activation of several signaling pathways involved in β-cell function and insulin secretion. Specifically, this compound enhances the expression of pancreatic and duodenal homeobox-1 (PDX-1) and peroxisome proliferator-activated receptor-γ (PPAR-γ), key transcription factors involved in insulin production and secretion. Additionally, it increases the phosphorylation of insulin receptor substrate-2 (IRS-2), phosphatidylinositol 3-kinase (PI3K), and Akt, signaling molecules downstream of the insulin receptor that promote insulin secretion.
Q2: What is the role of this compound in protecting kidney cells from contrast-induced apoptosis?
A2: [] this compound has demonstrated a protective effect against apoptosis induced by iodixanol, a contrast agent used in medical imaging, in the kidney epithelium cell line LLC-PK1. Studies suggest that this compound reduces intracellular reactive oxygen species (ROS) generated by iodixanol, thereby mitigating oxidative stress and subsequent apoptotic cell death. Additionally, this compound downregulates the phosphorylation of stress-activated protein kinases, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, which are typically activated in response to iodixanol-induced cytotoxicity. This protective effect also involves the downregulation of kidney injury molecule-1 (KIM-1) and cleaved caspase-3, both of which are associated with apoptosis and kidney damage.
Q3: How does this compound contribute to the phytotoxic effects of certain plants?
A4: [, , ] this compound has been identified as a phytotoxic substance in several plant species, including Senna garrettiana, Heliotropium indicum, and Lamium amplexicaule. Studies have shown that this compound can inhibit seed germination, seedling growth, and biomass accumulation of various test plants, suggesting its potential role in allelopathy, a phenomenon where one plant species inhibits the growth of others. The potency of this compound's phytotoxic effects varies depending on the target plant species and the concentration used. For example, it exhibits stronger inhibitory effects on Lepidium sativum root growth compared to shoot growth.
Q4: What is the molecular formula and weight of this compound?
A4: this compound has the molecular formula C10H10O4 and a molecular weight of 194.19 g/mol.
Q5: How stable is this compound under different pH conditions?
A6: [] this compound shows good stability in a pH range of 2–5, suggesting its potential for applications in acidic environments or formulations.
Q6: Can this compound be enzymatically synthesized?
A7: [] Yes, this compound can be enzymatically synthesized using lipase as a catalyst in a microreactor with ionic liquid as the reaction medium. This method offers several advantages over traditional chemical synthesis, including milder reaction conditions, higher yield, and reduced environmental impact.
Q7: How do structural modifications of caffeic acid analogs affect their biological activity?
A8: [, ] Structural modifications of caffeic acid analogs, such as changes in the ester chain length or the introduction of additional functional groups, can significantly impact their biological activity. For instance, this compound, with its methyl ester group, exhibits potent α-glucosidase inhibitory activity, while other caffeoyl derivatives with longer alkyl chains show reduced activity. This suggests that the size and hydrophobicity of the ester group play a crucial role in the interaction with the enzyme's active site. Additionally, the presence and position of hydroxyl groups on the aromatic ring can also influence the antioxidant and antitumor activities of these compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















